molecular formula C19H25N5O7 B12084947 3'-O-Levulinoyl-N-benzoyl-2'-deoxyguanosine

3'-O-Levulinoyl-N-benzoyl-2'-deoxyguanosine

Cat. No.: B12084947
M. Wt: 435.4 g/mol
InChI Key: PSVAPVNSJMJAJV-UHFFFAOYSA-N
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Description

    3’-O-Levulinoyl-N-benzoyl-2’-deoxyguanosine: is a protected nucleotide derivative and building block.

  • It plays a crucial role in nucleic acid synthesis and modification.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through chemical reactions involving guanosine derivatives.

      Reaction Conditions: Specific synthetic routes and conditions may vary, but they typically involve protecting the guanosine base and selectively modifying the 3’-hydroxyl group.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including

      Common Reagents and Conditions: Reagents like acyl chlorides (benzoyl chloride, levulinoyl chloride) and Lewis acids (e.g., BF₃·Et₂O) are used.

      Major Products: The primary product is the modified guanosine with protective groups.

  • Scientific Research Applications

      Chemistry: Used as a building block for nucleic acid analogs and modified oligonucleotides.

      Biology: Investigated for its impact on gene expression and RNA/DNA function.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

      Targets: It interacts with enzymes involved in nucleic acid metabolism.

      Pathways: Influences DNA and RNA synthesis, stability, and function.

  • Comparison with Similar Compounds

      Uniqueness: Its specific combination of protective groups distinguishes it.

      Similar Compounds: Other modified nucleosides (e.g., 5-methylcytidine, 2’-O-methyladenosine).

    Properties

    Molecular Formula

    C19H25N5O7

    Molecular Weight

    435.4 g/mol

    IUPAC Name

    [2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 4-oxopentanoate

    InChI

    InChI=1S/C19H25N5O7/c1-9(2)17(28)22-19-21-16-15(18(29)23-19)20-8-24(16)13-6-11(12(7-25)30-13)31-14(27)5-4-10(3)26/h8-9,11-13,25H,4-7H2,1-3H3,(H2,21,22,23,28,29)

    InChI Key

    PSVAPVNSJMJAJV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)CCC(=O)C

    Origin of Product

    United States

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